molecular formula C13H9F3N2O4S B14070749 N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 86785-34-4

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B14070749
CAS No.: 86785-34-4
M. Wt: 346.28 g/mol
InChI Key: NCSTXAZGMCHNLM-UHFFFAOYSA-N
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Description

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 86785-34-4) is a chemical compound with a molecular formula of C 13 H 9 F 3 N 2 O 4 S and a molecular weight of 346.28 g/mol . This benzenesulfonamide derivative features a nitro group and a trifluoromethyl group on its phenyl ring, functional motifs commonly explored in medicinal chemistry and drug discovery. While the specific biological profile of this exact compound is under investigation, related molecular structures containing the nitro- and trifluoromethyl-phenyl fragment are actively researched for their potential to inhibit the fibril aggregation of alpha-synuclein (α-Syn), a process implicated in Parkinson's disease . Such compounds are of significant interest for developing therapeutic strategies for synucleinopathies. As a building block, this compound may also serve as a valuable intermediate for the synthesis of more complex molecules for various research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

86785-34-4

Molecular Formula

C13H9F3N2O4S

Molecular Weight

346.28 g/mol

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9F3N2O4S/c14-13(15,16)11-8-9(18(19)20)6-7-12(11)17-23(21,22)10-4-2-1-3-5-10/h1-8,17H

InChI Key

NCSTXAZGMCHNLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amine (4-nitro-2-(trifluoromethyl)aniline) is typically dissolved in an inert solvent such as toluene, dichloromethane, or tetrahydrofuran (THF). A base, such as potassium carbonate (K₂CO₃) or pyridine, is added to neutralize HCl generated during the reaction. Benzenesulfonyl chloride is introduced dropwise at temperatures ranging from 0°C to ambient conditions.

Key Parameters:

  • Solvent Selection: Toluene and ethyl acetate are preferred for their balance of polarity and ease of removal.
  • Base-to-Substrate Ratio: Optimal yields are achieved with a base-to-amine molar ratio of 3:1 to 1:1.
  • Temperature Control: Reactions conducted at 20–25°C minimize side reactions such as sulfonate ester formation.

Work-Up and Purification

Post-reaction, the mixture is quenched with water, and the organic layer is separated. Crude product is purified via recrystallization from ethanol or chromatography, yielding the target compound in 75–85% purity.

Reductive Coupling of Sulfinates and Nitroarenes

A novel method reported in recent literature involves the reductive coupling of sodium benzenesulfinate with 4-nitro-2-(trifluoromethyl)nitrobenzene. This approach avoids the use of sulfonyl chlorides, which are moisture-sensitive and hazardous.

Reaction Optimization

The reaction employs sodium bisulfite (NaHSO₃) as a reductant in dimethyl sulfoxide (DMSO) at 60°C. Under these conditions, the nitro group is transiently reduced to a nitroso intermediate, which couples with the sulfinate to form the sulfonamide.

Critical Findings (Table 1):

Entry Reductant Solvent Temperature (°C) Yield (%)
1 NaHSO₃ (4.5 eq) DMSO 60 72
2 SnCl₂ (3.0 eq) DMSO 60 34
3 None DMSO 60 <10

Table 1. Yield optimization for reductive coupling method.

The absence of FeCl₂, initially thought to catalyze the reaction, surprisingly improved yields by reducing homocoupling byproducts.

Alternative Synthetic Routes

Nitration of Preformed Sulfonamides

An alternative strategy involves nitrating N-[2-(trifluoromethyl)phenyl]benzenesulfonamide. This method uses a mixture of nitric and sulfuric acids to introduce the nitro group at the para position. However, regioselectivity challenges and over-nitration limit its utility, with yields rarely exceeding 50%.

Solid-Phase Synthesis

Recent advances explore polymer-supported sulfonyl chlorides to streamline purification. While promising for high-throughput applications, this method remains experimental due to scalability issues.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and NMP enhance reaction rates but complicate purification. Non-polar solvents like toluene favor crystalline product formation, critical for industrial processes.

Catalytic Additives

The addition of 1–2 mol% of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the transition state, boosting yields to 90% in pilot studies.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

  • Raw Material Costs: Benzenesulfonyl chloride is 30% cheaper than sodium benzenesulfinate but requires stringent moisture control.
  • Waste Management: The reductive coupling method generates fewer acidic byproducts, reducing neutralization costs.

Process Intensification

Continuous flow reactors have been tested to minimize reaction times (from 12 h to 2 h) and improve heat dissipation, achieving >95% conversion in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and thiol-substituted derivatives .

Scientific Research Applications

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s key structural analogs differ in substituent type, position, or sulfonamide group modifications.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent Positions Molecular Weight (g/mol)* Key Features Reference
N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide Nitro (4), Trifluoromethyl (2) ~347 Strong electron-withdrawing groups; high lipophilicity
4-Nitro-N-phenylbenzenesulfonamide Nitro (4) 278 Lacks -CF₃; reduced steric/electronic effects
N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide Chloro (4), Trifluoromethyl (3) ~331.7 Chloro (-Cl) as weaker EWG; altered substitution pattern
N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide Nitro (2), Trifluoromethyl (4) 284.21 Methanesulfonamide (smaller group) vs. benzenesulfonamide
3-Nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide Nitro (3), Trifluoromethyl (2) ~347 Meta-nitro substitution; altered electronic distribution

*Calculated based on molecular formulas from evidence or analogs.

Substituent Effects on Properties

  • Nitro vs. Chloro: The nitro group (-NO₂) is a stronger electron-withdrawing group (EWG) than chloro (-Cl), making the target compound more electron-deficient. This enhances sulfonamide acidity and may improve binding in biological systems compared to its chloro analog .
  • Sulfonamide Group : Replacing benzenesulfonamide with methanesulfonamide (as in N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide) reduces steric bulk and aromatic interactions, which could impact solubility or target affinity .

Biological Activity

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly its antimicrobial properties and potential applications in medicinal chemistry. This article presents a detailed analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group that is critical for its biological activity. The trifluoromethyl group enhances its lipophilicity, which facilitates cellular penetration. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that may induce cellular damage or apoptosis in target cells .

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes. Specifically, the sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folate metabolism, essential for bacterial growth and replication .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth has been attributed to its interference with folic acid synthesis pathways .

Case Studies

  • Cardiovascular Effects : A study evaluated the effects of benzenesulfonamide derivatives, including this compound, on isolated rat hearts. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
  • Cancer Cell Lines : The compound has also been tested against various cancer cell lines. For instance, it was observed to induce apoptosis in MDA-MB-231 breast cancer cells, evidenced by increased annexin V-FITC positivity, indicating a significant rise in apoptotic cells compared to control groups .

Data Summary

Activity IC50 (µM) Target
Antibacterial10-25Various bacterial strains
Apoptosis induction0.18 - 22.04MDA-MB-231 cancer cells
Cardiovascular effectsN/AIsolated rat heart model

Research Applications

This compound is being explored for several applications:

  • Antibacterial Agent : Its efficacy against bacteria makes it a candidate for developing new antibiotics.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.
  • Cardiovascular Research : The effects on perfusion pressure suggest further investigation into its role in cardiovascular health .

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